molecular formula C8H8N2S B1270353 3-Methyl-5-(2-thienyl)-1h-pyrazole CAS No. 31618-80-1

3-Methyl-5-(2-thienyl)-1h-pyrazole

Cat. No.: B1270353
CAS No.: 31618-80-1
M. Wt: 164.23 g/mol
InChI Key: SVPUABRSNLEURW-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-thienyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position and a thienyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-thienyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate and acetylacetone under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-thienyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the pyrazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nucleophile-substituted pyrazole derivatives.

Scientific Research Applications

3-Methyl-5-(2-thienyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-thienyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(2-furyl)-1H-pyrazole: Similar structure but with a furan ring instead of a thienyl ring.

    3-Methyl-5-(2-pyridyl)-1H-pyrazole: Similar structure but with a pyridine ring instead of a thienyl ring.

    3-Methyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

3-Methyl-5-(2-thienyl)-1H-pyrazole is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

5-methyl-3-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPUABRSNLEURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353284
Record name 3-methyl-5-(2-thienyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31618-80-1
Record name 3-methyl-5-(2-thienyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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